2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
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Overview
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol is a compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol typically involves the reaction of 3-chlorophenylpiperazine with 3-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
Uniqueness
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23ClN2O2 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-7-2-4-15(12-18)19(23)14-21-8-10-22(11-9-21)17-6-3-5-16(20)13-17/h2-7,12-13,19,23H,8-11,14H2,1H3 |
InChI Key |
KKNHNFYNKOOCIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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